Cas no 1247816-15-4 ((3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone)

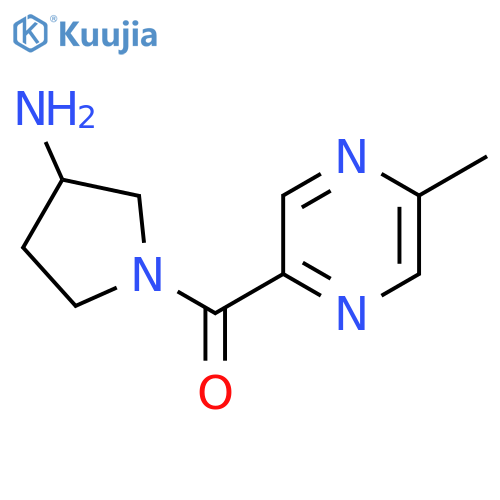

1247816-15-4 structure

商品名:(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone

CAS番号:1247816-15-4

MF:C10H14N4O

メガワット:206.244361400604

CID:4775377

(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone 化学的及び物理的性質

名前と識別子

-

- (3-aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone

- (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone

-

- インチ: 1S/C10H14N4O/c1-7-4-13-9(5-12-7)10(15)14-3-2-8(11)6-14/h4-5,8H,2-3,6,11H2,1H3

- InChIKey: XAVGQSXYTXSULA-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=NC(C)=CN=1)N1CCC(C1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 246

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 72.1

(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-4025-0.5g |

(3-aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |

1247816-15-4 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| Life Chemicals | F1907-4025-10g |

(3-aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |

1247816-15-4 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| TRC | A226521-100mg |

(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |

1247816-15-4 | 100mg |

$ 95.00 | 2022-06-08 | ||

| Life Chemicals | F1907-4025-0.25g |

(3-aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |

1247816-15-4 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| Life Chemicals | F1907-4025-1g |

(3-aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |

1247816-15-4 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| Life Chemicals | F1907-4025-2.5g |

(3-aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |

1247816-15-4 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| TRC | A226521-500mg |

(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |

1247816-15-4 | 500mg |

$ 365.00 | 2022-06-08 | ||

| TRC | A226521-1g |

(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |

1247816-15-4 | 1g |

$ 570.00 | 2022-06-08 | ||

| Life Chemicals | F1907-4025-5g |

(3-aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone |

1247816-15-4 | 95%+ | 5g |

$1203.0 | 2023-09-07 |

(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

1247816-15-4 ((3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone) 関連製品

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量